molecular formula C7H13NO2 B13114518 methyl 2-[(3R)-pyrrolidin-3-yl]acetate

methyl 2-[(3R)-pyrrolidin-3-yl]acetate

Cat. No.: B13114518
M. Wt: 143.18 g/mol
InChI Key: QKONQSPVWNDJJQ-ZCFIWIBFSA-N
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Description

Methyl 2-[(3R)-pyrrolidin-3-yl]acetate is an organic compound with the molecular formula C7H13NO2. It is a methyl ester derivative of pyrrolidineacetic acid. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The (3R) configuration indicates the specific stereochemistry of the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(3R)-pyrrolidin-3-yl]acetate can be synthesized through several methods. One common approach involves the esterification of 3-pyrrolidineacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a flow microreactor system, which allows for a more efficient and sustainable synthesis of esters. This method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes typically use continuous flow reactors to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3R)-pyrrolidin-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-pyrrolidineacetic acid.

    Reduction: 3-pyrrolidineethanol.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 2-[(3R)-pyrrolidin-3-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[(3R)-pyrrolidin-3-yl]acetate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active pyrrolidineacetic acid, which can then interact with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle.

    3-pyrrolidineacetic acid: The parent acid of the ester.

    Methyl 3-pyrrolidinecarboxylate: A similar ester with a carboxylate group instead of an acetate group.

Uniqueness

Methyl 2-[(3R)-pyrrolidin-3-yl]acetate is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and an ester group. This combination of features makes it a versatile compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 2-[(3R)-pyrrolidin-3-yl]acetate

InChI

InChI=1S/C7H13NO2/c1-10-7(9)4-6-2-3-8-5-6/h6,8H,2-5H2,1H3/t6-/m1/s1

InChI Key

QKONQSPVWNDJJQ-ZCFIWIBFSA-N

Isomeric SMILES

COC(=O)C[C@H]1CCNC1

Canonical SMILES

COC(=O)CC1CCNC1

Origin of Product

United States

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